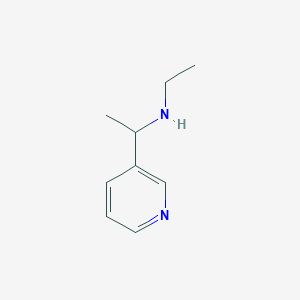

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is primarily explored for its role as a pharmacophore in drug design. Its pyridine ring is known to enhance the bioactivity of compounds through interactions with biological targets.

Antimalarial Activity

Recent studies have indicated that pyridine derivatives can act as inhibitors of the lactate transporter PfFNT, which is crucial for the survival of malaria parasites. The compound's structural modifications have been shown to improve binding affinity and efficacy against Plasmodium falciparum, with submicromolar effective concentrations (EC50) observed in vitro . The incorporation of amine and anilide groups has been pivotal in enhancing interactions within the cytoplasmic vestibule of the transporter, leading to improved therapeutic profiles.

Antiparasitic Properties

Research has also highlighted the antiparasitic potential of this compound against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These diseases represent significant global health challenges, and compounds exhibiting activity against these pathogens are of high interest .

Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology. Pyridine derivatives are often associated with modulation of neurotransmitter systems, which could lead to the development of novel treatments for neurological disorders.

Dopaminergic Activity

Preliminary investigations into similar pyridine compounds have suggested dopaminergic activity, which may be beneficial in treating conditions like Parkinson's disease or schizophrenia. The modulation of dopamine receptors could lead to significant advancements in therapeutic strategies .

Structure-Based Drug Design

The structural properties of this compound make it an attractive candidate for structure-based drug design (SBDD). Utilizing computational docking studies, researchers can predict how this compound interacts with various biological targets, optimizing its efficacy and reducing toxicity.

Case Studies and Research Findings

Several studies have employed SBDD methodologies to refine the design of pyridine-based compounds. For instance, modifications to the N-substituent groups have been shown to significantly impact both potency and selectivity against specific targets while minimizing cytotoxicity .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicity assessments indicate that this compound can cause skin irritation and is harmful if ingested . Therefore, ongoing research aims to balance efficacy with safety through careful structural modifications.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimalarial agents | Submicromolar EC50 against P. falciparum |

| Antiparasitic Activity | Treatment for Trypanosoma cruzi, Leishmania | Effective against protozoan parasites |

| Neuropharmacology | Potential dopaminergic activity | Modulation of neurotransmitter systems |

| Structure-Based Design | Optimization through computational studies | Enhanced binding affinity and reduced toxicity |

Eigenschaften

IUPAC Name |

N-ethyl-1-pyridin-3-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11-8(2)9-5-4-6-10-7-9/h4-8,11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNOPKLVHKNERI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562278 |

Source

|

| Record name | N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5746-54-3 |

Source

|

| Record name | N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.